InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1/i4D2,5D2,8D2,9D2,11D,12D
. DL-erythro Ritalinic Acid-d10 (Major) is a stable isotope-labeled compound derived from Ritalinic acid, which is a significant metabolite of methylphenidate. This compound is primarily utilized in analytical chemistry for various applications, including forensic analysis, clinical toxicology, and drug testing. The presence of deuterium (D) in its structure enhances its stability and allows for precise quantification in mass spectrometry.
DL-erythro Ritalinic Acid-d10 is synthesized from DL-threo Ritalinic acid through specific chemical processes that incorporate deuterium into the molecular structure. This compound can be obtained from specialized chemical suppliers, such as Cerilliant Corporation, which provides high-purity standards for laboratory use .
DL-erythro Ritalinic Acid-d10 falls under the category of pharmaceutical compounds and analytical standards. It is classified as a stable isotope-labeled internal standard, crucial for accurate quantification in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
The synthesis of DL-erythro Ritalinic Acid-d10 involves several key steps:
The molecular formula of DL-erythro Ritalinic Acid-d10 is , with a molecular weight of approximately 265.80 g/mol. The structural representation includes:
The isotopic distribution and labeling are crucial for its application in quantitative analysis, allowing differentiation from non-labeled compounds during mass spectrometric measurements.
DL-erythro Ritalinic Acid-d10 can undergo various chemical reactions typical of carboxylic acids and amines:
These reactions are typically carried out under controlled conditions to ensure high yields and purity.
The mechanism of action for DL-erythro Ritalinic Acid-d10 involves its role as an internal standard in analytical methods:
This mechanism is essential for ensuring reliable results in pharmacokinetic studies and drug testing .
Relevant analyses often include nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic labeling and purity assessments through high-performance liquid chromatography (HPLC) .
DL-erythro Ritalinic Acid-d10 has several scientific applications:
These applications highlight the importance of stable isotope-labeled compounds in enhancing analytical precision and reliability across various scientific fields .
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0